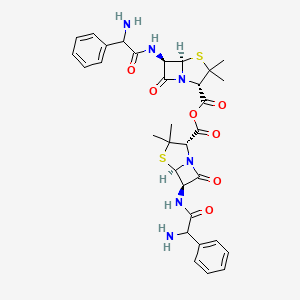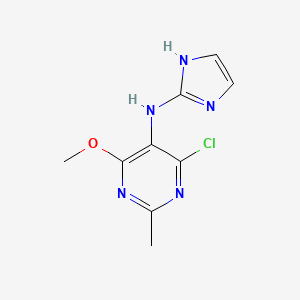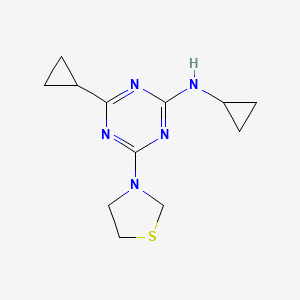
2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride is a complex organic compound that belongs to the class of thienopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienopyridine core, followed by functionalization to introduce the hydroxymethyl and p-tolyl groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the thienopyridine core or other functional groups.
Substitution: Various substitution reactions can be performed on the aromatic ring to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar bicyclic structure and are also investigated for their kinase inhibitory properties.
Thieno[2,3-c]pyridines: Another class of compounds with a similar core structure, used in medicinal chemistry for drug development.
Uniqueness: 2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride is unique due to its specific functional groups and the combination of the thienopyridine core with the hydroxymethyl and p-tolyl substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
88013-31-4 |
|---|---|
Molecular Formula |
C16H20ClNOS |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
[6-methyl-4-(4-methylphenyl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-11-3-5-12(6-4-11)15-8-17(2)9-16-14(15)7-13(10-18)19-16;/h3-7,15,18H,8-10H2,1-2H3;1H |
InChI Key |
PBNNOZMPSFQBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC3=C2C=C(S3)CO)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


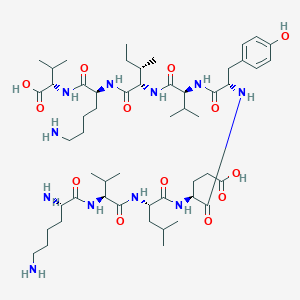


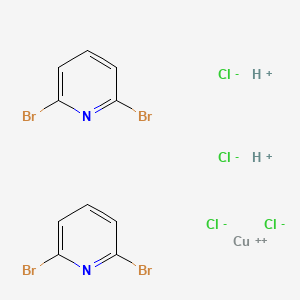


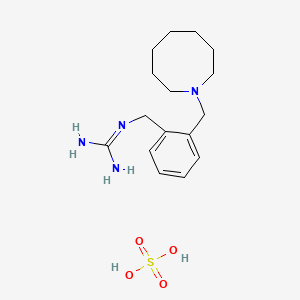
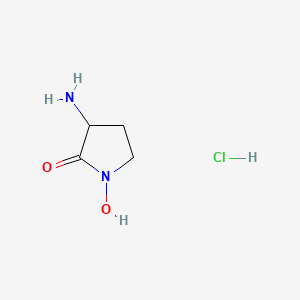
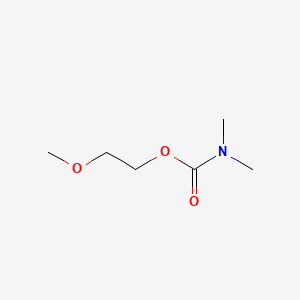
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
